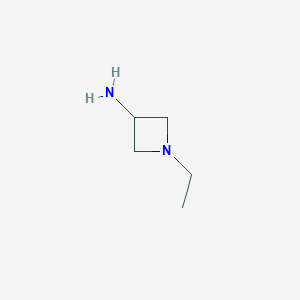

1-Ethylazetidin-3-amine

CAS No.: 55438-58-9

Cat. No.: VC3367727

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55438-58-9 |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | 1-ethylazetidin-3-amine |

| Standard InChI | InChI=1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 |

| Standard InChI Key | ONLNTZCAUWRAJD-UHFFFAOYSA-N |

| SMILES | CCN1CC(C1)N |

| Canonical SMILES | CCN1CC(C1)N |

Introduction

Structural and Chemical Properties

Molecular Identification

1-Ethylazetidin-3-amine is characterized by the following molecular identifiers:

The compound belongs to the azetidine class, which consists of heterocyclic compounds containing a four-membered ring with one nitrogen atom. The structural arrangement combines the rigidity of the azetidine ring with functional groups that can participate in various chemical interactions.

Physical Properties

The physical and chemical properties of 1-Ethylazetidin-3-amine are instrumental in understanding its behavior in different chemical environments:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 100.16 g/mol | |

| LogP | 0.28740 | |

| PSA (Predicted) | Low, similar to other azetidines | |

| Solubility | Soluble in polar organic solvents | |

| Physical State | Not specified in sources | - |

The compound is also available as a dihydrochloride salt (1-Ethylazetidin-3-amine dihydrochloride), which has different properties:

Predicted Collision Cross Section Data

Mass spectrometry characterization provides valuable insights into the compound's behavior in analytical instruments:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 101.10733 | 120.3 |

| [M+Na]⁺ | 123.08927 | 126.2 |

| [M+NH₄]⁺ | 118.13387 | 125.0 |

| [M+K]⁺ | 139.06321 | 123.0 |

| [M-H]⁻ | 99.092774 | 119.1 |

| [M+Na-2H]⁻ | 121.07472 | 123.0 |

| [M]⁺ | 100.09950 | 119.4 |

| [M]⁻ | 100.10060 | 119.4 |

This collision cross-section data, as reported by PubChemLite, provides valuable information for mass spectrometric identification and characterization of the compound .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Ethylazetidin-3-amine typically involves multi-step reactions starting from simpler azetidine derivatives or precursors. Common synthetic strategies include:

-

Starting with a suitable azetidine precursor and introducing functional groups through selective reactions

-

Ring formation followed by functionalization

-

Modification of existing azetidine compounds

Specific Synthetic Routes

The synthesis generally involves two key steps:

-

Alkylation Reactions: Introduction of the ethyl group at the nitrogen (1-position) of the azetidine ring. This typically employs alkyl halides (such as ethyl bromide or ethyl iodide) and a suitable base.

-

Amination Reactions: Introduction of the amino group at the 3-position of the azetidine ring. This may involve various methods including:

-

Reduction of azides or nitriles

-

Nucleophilic substitution of appropriate leaving groups

-

Gabriel synthesis using phthalimide intermediates

-

The choice of synthetic route depends on the availability of starting materials, desired purity, and scale of production. The free base form can be converted to the dihydrochloride salt by treatment with hydrogen chloride for improved stability and handling properties .

Applications in Research and Industry

Pharmaceutical Research

1-Ethylazetidin-3-amine serves as a valuable scaffold in medicinal chemistry and drug discovery for several reasons:

-

The rigid azetidine ring provides a defined spatial arrangement of functional groups, which can be crucial for receptor binding

-

The amino group serves as a reactive site for further functionalization

-

The ethyl substituent contributes to the compound's lipophilicity, potentially affecting membrane permeability

Potential pharmaceutical applications include:

-

Use as a building block for central nervous system (CNS) active compounds

-

Development of enzyme inhibitors

-

Creation of receptor ligands and modulators

Chemical Synthesis Applications

As a versatile intermediate in organic synthesis, 1-Ethylazetidin-3-amine participates in various chemical transformations:

-

Acylation reactions at the amine group

-

Alkylation to form secondary or tertiary amines

-

Condensation reactions with aldehydes or ketones

-

Formation of amides, carbamates, and ureas

These reactions facilitate the creation of complex molecules with specific biological activities, particularly in the development of pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To understand the unique properties and applications of 1-Ethylazetidin-3-amine, it is useful to compare it with structurally related compounds:

Current Research Trends and Future Perspectives

Emerging Applications

Recent research trends suggest several promising directions for 1-Ethylazetidin-3-amine and related compounds:

-

Targeted Drug Delivery Systems: The compound's amine functionality provides attachment points for drug conjugates or targeting moieties

-

Structure-Activity Relationship Studies: Systematic modifications of the basic structure to optimize biological activity and pharmacokinetic properties

-

Green Chemistry Applications: Development of more environmentally friendly synthetic routes for producing these valuable intermediates

Structure-Based Design Applications

The defined spatial arrangement of functional groups in 1-Ethylazetidin-3-amine makes it particularly valuable in structure-based drug design. The compound's conformational properties and ability to form hydrogen bonds through its amine group contribute to its utility in designing molecules with specific three-dimensional requirements for biological target interactions.

Analytical Methods

Identification Techniques

Common analytical methods for characterizing 1-Ethylazetidin-3-amine include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation

-

Mass Spectrometry: Helps determine molecular weight and fragmentation patterns, with predicted collision cross-section data available for various adducts

-

Infrared Spectroscopy: Identifies functional groups, particularly the N-H stretching of the primary amine

-

Chromatographic Methods: HPLC and GC for purity determination

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume